N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide
Description
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide is a complex organic compound that features both oxazole and oxadiazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Properties
IUPAC Name |
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-2-13-8-19-15(24-13)9-18-14(22)10-23-11-16-20-17(21-25-16)12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBZWNXZLWUINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(O1)CNC(=O)COCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: Starting with an appropriate precursor, such as 2-amino-2-ethylpropan-1-ol, the oxazole ring can be formed through cyclization reactions involving dehydrating agents like phosphorus oxychloride (POCl₃).
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized from hydrazides and carboxylic acids or their derivatives, often using dehydrating agents such as thionyl chloride (SOCl₂).
Coupling Reactions: The final step involves coupling the oxazole and oxadiazole intermediates through a nucleophilic substitution reaction, typically using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the oxazole or oxadiazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of catalysts.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Halogens (Cl₂, Br₂) in the presence of catalysts, alkyl halides in the presence of bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Investigating its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential use as a therapeutic agent due to its unique structure, which might interact with specific biological targets.
Industry: Applications in materials science, such as the development of new polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide
- N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide
Uniqueness
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide is unique due to the specific combination of oxazole and oxadiazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
